Belnacasan

Description

VX-765 is the orally available prodrug of a potent and selective competitive inhibitor of ICE/caspase-1 (VRT-043198). VX-765 is currently under clinical development for the treatment of inflammatory and autoimmune conditions, as it blocks the hypersensitive response to an inflammatory stimulus.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

a NSAID

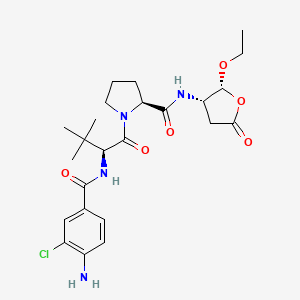

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDDOCKBXFJEJB-MOKWFATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017651 | |

| Record name | N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273404-37-8, 851091-96-8 | |

| Record name | VX 765 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273404-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belnacasan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273404378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX765 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851091968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-((S)-2-(4-amino-3-chlorobenzamido)-3,3-dimethylbutanoyl)-N-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BELNACASAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OLE78529 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Belnacasan's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries to chronic neurodegenerative diseases. A key mediator of this inflammatory cascade is the enzyme caspase-1, which, upon activation within a multi-protein complex known as the inflammasome, proteolytically matures the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Belnacasan (VX-765), a selective and orally bioavailable prodrug, represents a promising therapeutic strategy by targeting this central inflammatory pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of neuroinflammation, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound (VX-765)

This compound is a dipeptide that acts as a prodrug of VRT-043198.[1] Following oral administration, this compound is rapidly converted by plasma and liver esterases into its active metabolite, VRT-043198.[2][3] This active form is a potent, selective, and irreversible inhibitor of caspase-1 and the closely related caspase-4.[4][5][6] VRT-043198 has been shown to be permeable to the blood-brain barrier, a critical feature for targeting neuroinflammatory processes within the central nervous system (CNS).[2]

Core Mechanism of Action: Inhibition of the Inflammasome Pathway

The primary mechanism of action of this compound is the inhibition of caspase-1, a cysteine protease that plays a pivotal role in the innate immune response.[7][8] Caspase-1 is the effector enzyme of the inflammasome, a cytosolic multi-protein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[9]

Upon activation, pro-caspase-1 is recruited to the inflammasome complex, where it undergoes auto-cleavage to form the active caspase-1 heterotetramer.[10] Active caspase-1 then cleaves the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion.[7][8] These cytokines are potent mediators of inflammation, inducing a cascade of downstream events including the expression of other inflammatory genes, recruitment of immune cells, and in the context of the CNS, activation of microglia and astrocytes.[11]

VRT-043198, the active metabolite of this compound, covalently modifies the catalytic cysteine residue in the active site of caspase-1, thereby blocking its enzymatic activity.[3][9] This inhibition prevents the processing and release of IL-1β and IL-18, effectively dampening the inflammatory response at a critical upstream point.[9][12]

Quantitative Data on this compound and VRT-043198 Activity

The potency and selectivity of this compound's active metabolite, VRT-043198, have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Inhibitor | Target | Inhibition Constant (Ki) | IC50 | Assay Type | Reference(s) |

| VRT-043198 | Caspase-1 | 0.8 nM | 11.5 nM | Cell-free enzyme assay | [1][2][4][5][7][13] |

| VRT-043198 | Caspase-4 | <0.6 nM | - | Cell-free enzyme assay | [1][4][5][6][13] |

| VRT-043198 | Caspase-3, -6, -7, -8, -9 | - | >100-10,000-fold selectivity | Cell-free enzyme assay | [2][12] |

Table 1: In Vitro Enzymatic Inhibition Data

| Inhibitor | Cell Type | Stimulus | Measured Outcome | IC50 | Reference(s) |

| VRT-043198 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β release | 0.67 µM | [2][4] |

| VRT-043198 | Human Whole Blood | Lipopolysaccharide (LPS) | IL-1β release | 1.9 µM | [2][4] |

| This compound (VX-765) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β and IL-18 release | ~0.7 µM | [5][6] |

Table 2: In Vitro Cell-Based Inhibition of Cytokine Release

| Animal Model | Disease/Condition | This compound (VX-765) Dosage | Key Findings | Reference(s) |

| Mice | Collagen-Induced Arthritis | 200 mg/kg, p.o. | ~60% inhibition of LPS-induced IL-1β production | [4] |

| Mice | Acute Seizures | 50-200 mg/kg | Delayed seizure onset, decreased seizure number and duration | [4] |

| Rats (GAERS) | Genetic Absence Epilepsy | - | Significantly reduced spike-and-wave discharges | [4] |

| Mice | Spinal Cord Injury | - | Inhibited caspase-1 activation and IL-1β/IL-18 secretion | [14] |

| Mice (EAE) | Multiple Sclerosis | - | Reduced expression of inflammasome-associated proteins in the CNS | [15] |

Table 3: In Vivo Efficacy in Preclinical Models

Signaling Pathways and Experimental Workflows

The Inflammasome Signaling Pathway and this compound's Point of Intervention

Caption: Inflammasome pathway and this compound's inhibitory action.

Experimental Workflow for Evaluating this compound in a Neuroinflammation Model

Caption: Workflow for preclinical evaluation of this compound.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

-

Objective: To determine the IC50 or Ki of a compound against recombinant human caspase-1.

-

Principle: The assay measures the enzymatic activity of caspase-1 by monitoring the cleavage of a fluorogenic substrate, such as Ac-YVAD-AMC.

-

Materials:

-

Recombinant human caspase-1 enzyme.

-

Caspase assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM dithiothreitol, and 5% (v/v) dimethyl sulfoxide).[4]

-

Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).

-

Test compound (e.g., VRT-043198) and vehicle control (DMSO).

-

96-well black microplate.

-

Fluorometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in caspase assay buffer.

-

In a 96-well plate, add the test compound dilutions or vehicle control.

-

Add recombinant caspase-1 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[4]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the rate of substrate hydrolysis for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro IL-1β Release Assay from Human PBMCs

-

Objective: To measure the inhibitory effect of a compound on the release of IL-1β from stimulated human immune cells.

-

Principle: Human PBMCs are stimulated with LPS to induce the expression of pro-IL-1β and activate the inflammasome. The amount of mature IL-1β released into the cell culture supernatant is quantified by ELISA.

-

Materials:

-

Isolated human PBMCs.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Test compound (e.g., this compound) and vehicle control (DMSO).

-

96-well cell culture plate.

-

Human IL-1β ELISA kit.

-

-

Procedure:

-

Seed PBMCs in a 96-well plate at a desired density.

-

Pre-treat the cells with serial dilutions of the test compound or vehicle for a specified time (e.g., 30 minutes).[4]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce pro-IL-1β expression and inflammasome activation.

-

Incubate for a sufficient period (e.g., 18-24 hours) to allow for IL-1β production and release.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of IL-1β release.

-

In Vivo Model of Neuroinflammation (LPS-induced)

-

Objective: To evaluate the efficacy of a compound in reducing neuroinflammation in an animal model.

-

Principle: Systemic or intracerebroventricular administration of LPS in rodents induces a robust neuroinflammatory response characterized by microglial and astrocyte activation and cytokine production.

-

Materials:

-

Rodents (e.g., C57BL/6 mice).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (e.g., this compound) formulated for in vivo administration.

-

Vehicle control.

-

-

Procedure:

-

Acclimatize animals to the experimental conditions.

-

Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before or after the inflammatory challenge.

-

Induce neuroinflammation by administering LPS (e.g., intraperitoneal injection).

-

At a specified time point post-LPS administration, perform behavioral tests to assess neurological function.

-

Euthanize the animals and collect brain tissue for downstream analysis.

-

Analyze brain homogenates for cytokine levels (ELISA), caspase-1 activation (Western blot), and markers of glial activation (immunohistochemistry).

-

Western Blot for Caspase-1 Cleavage

-

Objective: To detect the active, cleaved form of caspase-1 in cell or tissue lysates.

-

Principle: Proteins from lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the cleaved fragments of caspase-1 (p20 and p10 subunits).

-

Materials:

-

Cell or tissue lysates.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against cleaved caspase-1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Prepare protein lysates from cells or tissues and determine the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against cleaved caspase-1.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. The presence of bands corresponding to the molecular weight of the cleaved caspase-1 fragments indicates caspase-1 activation.[16][17]

-

Conclusion

This compound, through its active metabolite VRT-043198, is a potent and selective inhibitor of caspase-1, a key enzyme in the neuroinflammatory cascade. By blocking the inflammasome pathway and subsequent production of IL-1β and IL-18, this compound holds significant therapeutic potential for a variety of neurological disorders where neuroinflammation is a contributing factor. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of caspase-1 inhibitors as a novel class of neuroprotective agents.

References

- 1. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (VX-765) | Caspase-1 Inhibitor | AmBeed.com [ambeed.com]

- 7. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IL-converting enzyme/caspase-1 inhibitor VX-765 blocks the hypersensitive response to an inflammatory stimulus in monocytes from familial cold autoinflammatory syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. VRT-043198 - Immunomart [immunomart.com]

- 14. VX-765 reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase-1 inhibition prevents glial inflammasome activation and pyroptosis in models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

VRT-043198: The Bioactive Metabolite of Belnacasan and a Potent Modulator of Inflammatory Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VRT-043198, the active metabolite of the prodrug Belnacasan (VX-765). This compound is an orally bioavailable compound that undergoes rapid conversion to VRT-043198, a potent and selective inhibitor of caspase-1 and caspase-4.[1][2][3] This document details the pharmacological properties of VRT-043198, its mechanism of action in the context of the inflammasome signaling pathway, and its effects on inflammatory cytokine release. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable researchers to conduct similar investigations. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting caspase-1-mediated inflammation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to a variety of chronic diseases. The inflammasome, a multi-protein complex, plays a central role in initiating inflammatory responses through the activation of caspase-1.[1][4] Activated caspase-1 is responsible for the proteolytic processing and subsequent secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5] Consequently, the inhibition of caspase-1 presents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.

This compound (VX-765) is a prodrug developed as a selective inhibitor of caspase-1.[6][7] Following oral administration, this compound is rapidly converted in vivo by plasma and liver esterases to its active metabolite, VRT-043198.[1][2] VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily of caspases.[1][4] This guide focuses on the technical details of VRT-043198, providing a valuable resource for the scientific community.

Mechanism of Action

VRT-043198 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of caspase-1 and caspase-4.[1][8] Caspase-1 activation is a key step in the inflammasome signaling pathway, which is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[6][9] These signals lead to the assembly of an inflammasome complex, often comprising a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[4][9] This assembly facilitates the auto-activation of pro-caspase-1 into its active form.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory cascade.[4][5] By inhibiting caspase-1, VRT-043198 effectively blocks the production of these key inflammatory cytokines.

Quantitative Data

The inhibitory activity of VRT-043198 has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of VRT-043198

| Target | Parameter | Value (nM) | Reference |

| Caspase-1 | Ki | 0.8 | [1][8] |

| Caspase-4 | Ki | 0.6 | [1][8] |

| Caspase-1 | IC50 | 11.5 | [10] |

| Caspase-1 | IC50 | 0.204 | [11] |

| Caspase-4 | IC50 | 14.5 | [11] |

| Caspase-5 | IC50 | 10.6 | [11] |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of VRT-043198

| Assay | Cell Type | Parameter | Value (nM) | Reference |

| IL-1β Release | Human PBMCs | IC50 | 0.67 ± 0.55 | [1][8] |

| IL-1β Release | Human Whole Blood | IC50 | 1.9 ± 0.80 | [1][8] |

PBMCs: Peripheral Blood Mononuclear Cells.

VRT-043198 demonstrates high selectivity for caspase-1 and caspase-4, with 100- to 10,000-fold greater selectivity against other caspases such as caspase-3, and -6 through -9.[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of VRT-043198.

In Vitro Conversion of this compound to VRT-043198

This protocol describes the chemical conversion of the prodrug to its active metabolite for experimental use.

-

Reagents and Materials:

-

This compound (VX-765)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Water

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

-

Procedure:

-

Dissolve this compound in a mixture of THF and water.

-

Add HCl to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the conversion to VRT-043198 by an appropriate analytical method such as HPLC or LC-MS.

-

Once the reaction is complete, neutralize the acid and purify VRT-043198 using standard chromatographic techniques.[10]

-

Caspase-1 Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of VRT-043198 against caspase-1.

-

Reagents and Materials:

-

Recombinant human caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-AMC)

-

Assay buffer (e.g., HEPES buffer containing DTT and salts)

-

VRT-043198

-

96-well microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a serial dilution of VRT-043198 in the assay buffer.

-

In a 96-well plate, add the assay buffer, caspase-1 enzyme, and the VRT-043198 dilutions.

-

Pre-incubate the enzyme and inhibitor at room temperature.

-

Initiate the reaction by adding the caspase-1 substrate.

-

Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., AMC).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

IL-1β Release Assay in Human PBMCs

This protocol details a cell-based assay to measure the effect of VRT-043198 on cytokine release.

-

Reagents and Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

VRT-043198

-

Human IL-1β ELISA kit

-

96-well cell culture plate

-

CO2 incubator

-

-

Procedure:

-

Isolate PBMCs from healthy human blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend PBMCs in RPMI-1640 medium supplemented with FBS.

-

Seed the cells in a 96-well plate.

-

Treat the cells with various concentrations of VRT-043198 for a specified pre-incubation period.

-

Stimulate the cells with LPS to induce IL-1β production and release.

-

Incubate the plate in a CO2 incubator at 37°C.

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of IL-1β release.[1][8]

-

In Vivo Model of LPS-Induced Cytokine Secretion

This protocol describes an animal model to evaluate the in vivo efficacy of this compound.

-

Animals and Reagents:

-

Male CD-1 mice

-

This compound (VX-765)

-

Vehicle for oral gavage

-

Lipopolysaccharide (LPS) from E. coli

-

Saline

-

Mouse IL-1β ELISA kit

-

-

Procedure:

-

Acclimatize male CD-1 mice to the experimental conditions.

-

Administer this compound (e.g., 25, 50, 100, or 200 mg/kg) or vehicle orally by gavage.[1]

-

After a specified time (e.g., 1 hour), inject the mice intravenously with LPS (e.g., 2 mg/kg) to induce an inflammatory response.[1]

-

At a predetermined time point post-LPS injection, collect blood samples.

-

Prepare serum from the blood samples.

-

Measure the levels of serum IL-1β using a mouse IL-1β ELISA kit.

-

Compare the IL-1β levels in the this compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.[1]

-

Conclusion

VRT-043198, the active metabolite of this compound, is a highly potent and selective inhibitor of caspase-1 and caspase-4. Its ability to block the production of the key pro-inflammatory cytokines IL-1β and IL-18 underscores its therapeutic potential for a wide range of inflammatory diseases. This technical guide provides a comprehensive summary of the available quantitative data and detailed experimental protocols to facilitate further research and development in this promising area of pharmacology. The provided methodologies and data serve as a valuable resource for scientists working to understand and modulate the inflammasome signaling pathway for therapeutic benefit.

References

- 1. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. invivogen.com [invivogen.com]

- 4. cusabio.com [cusabio.com]

- 5. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | NLRP3 Inflammasome and Caspase-1/11 Pathway Orchestrate Different Outcomes in the Host Protection Against Trypanosoma cruzi Acute Infection [frontiersin.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inflammasome - Wikipedia [en.wikipedia.org]

- 10. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Belnacasan (VX-765): A Technical Guide to its Inhibition of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its aberrant activation is implicated in a wide range of inflammatory diseases. Belnacasan (VX-765), a potent and selective inhibitor of caspase-1, represents a key therapeutic strategy to modulate the NLRP3 inflammasome pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, orchestrates a pro-inflammatory response.[1] Activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[2] The "activation" step (Signal 2) is triggered by a diverse array of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex.[2][3] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1][3] This assembly leads to the auto-catalytic cleavage and activation of caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[1][3] Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[3][4]

This compound (VX-765): Mechanism of Action

This compound (VX-765) is an orally available prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[5][6][7] VRT-043198 is a potent and selective, competitive inhibitor of caspase-1.[6][8] By directly inhibiting the enzymatic activity of caspase-1, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, which are key mediators of the inflammatory response downstream of NLRP3 inflammasome activation.[6][8][9] It has been demonstrated that this compound acts through the covalent modification of the catalytic cysteine residue in the active site of caspase-1.[4] This targeted inhibition of caspase-1 makes this compound a promising therapeutic agent for a variety of inflammatory conditions.[10][11]

Chemical Structure

-

This compound (VX-765):

Quantitative Data: Inhibitory Potency and Efficacy

The following tables summarize the key quantitative data for this compound and its active metabolite, VRT-043198.

Table 1: In Vitro Inhibitory Potency of VRT-043198

| Target | Parameter | Value | Reference |

| Caspase-1 | Ki | 0.8 nM | [8][12][13][14] |

| Caspase-4 | Ki | < 0.6 nM | [8][12] |

Table 2: In Vitro Efficacy of this compound (VX-765)

| Assay | Cell Type | Parameter | Value | Reference |

| LPS-induced IL-1β Release | Human PBMCs | IC50 | ~0.7 µM | [12] |

| IL-1β Release | Human PBMCs | IC50 | 0.67 µM | [13][14] |

| IL-1β Release | Whole Blood | IC50 | 1.9 µM | [13][14] |

| IL-1β Release (FCAS patients) | Human PBMCs | IC50 | 0.99 ± 0.29 µM | [8] |

| IL-1β Release (Control) | Human PBMCs | IC50 | 1.10 ± 0.61 µM | [8] |

Table 3: In Vivo Efficacy of this compound (VX-765)

| Animal Model | Dosage | Effect | Reference |

| Collagen-Induced Arthritis (Mouse) | 200 mg/kg | ~60% inhibition of LPS-induced IL-1β production | [13] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound on the NLRP3 inflammasome pathway.

NLRP3 Inflammasome Activation in Macrophages

This protocol describes the canonical two-step activation of the NLRP3 inflammasome in primary murine bone-marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).[2][15]

-

Cell Seeding: Seed BMDMs or PBMCs in a 96-well plate at an appropriate density.

-

Priming (Signal 1): Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for 3-5 hours to induce the expression of NLRP3 and pro-IL-1β.[2][16]

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (VX-765) or vehicle control for 30 minutes to 2 hours.[13][16]

-

Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1-2 hours to induce inflammasome assembly and activation.[2][16]

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants for downstream analysis of cytokine release.

Caspase-1 Activity Assay

Caspase-1 activity can be measured using a variety of commercially available kits, which are typically based on the cleavage of a specific substrate.

-

Fluorometric Assay: This assay utilizes a synthetic peptide substrate conjugated to a fluorophore, such as AFC (7-amino-4-trifluoromethyl coumarin).[17]

-

Prepare cell lysates from treated cells.

-

Add the caspase-1 substrate (e.g., YVAD-AFC).

-

Incubate to allow for enzymatic cleavage.

-

Measure the fluorescence of the released AFC at an excitation/emission of approximately 400/505 nm.[17] The fluorescence intensity is directly proportional to the caspase-1 activity.

-

-

Colorimetric Assay: This assay is based on the spectrophotometric detection of a chromophore, such as p-nitroaniline (pNA), after cleavage from a labeled substrate (e.g., Ac-YVAD-pNA).[18]

-

Prepare cell lysates.

-

Add the caspase-1 substrate.

-

Incubate to allow for cleavage.

-

Measure the absorbance of the released pNA at 405 nm.[18] The absorbance is proportional to caspase-1 activity.

-

-

Luminogenic Assay: This is a sensitive method that measures caspase-1 activity directly in cell culture wells.[19][20]

-

Add the Caspase-Glo® 1 Reagent, containing a specific caspase-1 substrate and a thermostable luciferase, directly to the cell culture medium.

-

Incubate to allow for substrate cleavage and light production.

-

Measure the resulting luminescence, which is proportional to the amount of active caspase-1.[20]

-

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

The concentration of mature IL-1β in the collected cell culture supernatants can be quantified using a sandwich ELISA kit.[21][22][23]

-

Coating: Coat a 96-well plate with a capture antibody specific for human or mouse IL-1β.

-

Blocking: Block non-specific binding sites.

-

Sample Incubation: Add the collected cell culture supernatants and a standard curve of known IL-1β concentrations to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for IL-1β.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP).

-

Substrate: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop Solution: Add a stop solution to terminate the reaction.

-

Measurement: Measure the absorbance at 450 nm. The concentration of IL-1β in the samples is determined by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating this compound's inhibitory activity.

Caption: NLRP3 Inflammasome Signaling Pathway and this compound's Point of Inhibition.

Caption: Experimental Workflow for Evaluating this compound's Inhibitory Efficacy.

Conclusion

This compound (VX-765) is a well-characterized, potent, and selective inhibitor of caspase-1, a key effector enzyme in the NLRP3 inflammasome pathway. By targeting caspase-1, this compound effectively mitigates the release of the pro-inflammatory cytokines IL-1β and IL-18. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the NLRP3 inflammasome in a variety of inflammatory diseases. The continued investigation of this compound and similar molecules holds significant promise for the development of novel anti-inflammatory therapies.

References

- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]

- 9. apexbt.com [apexbt.com]

- 10. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound (VX-765) (CAS 273404-37-8) | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 18. bosterbio.com [bosterbio.com]

- 19. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 20. promega.com [promega.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. mpbio.com [mpbio.com]

- 23. stemcell.com [stemcell.com]

Belnacasan (VX-765): A Targeted Approach to Modulating Inflammasome Activity in Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Belnacasan (VX-765), a potent and selective inhibitor of caspase-1, and explores its therapeutic potential in the context of autoimmune diseases. We delve into its mechanism of action, the intricacies of the NLRP3 inflammasome pathway it targets, and the preclinical and clinical evidence supporting its development. Detailed experimental protocols and quantitative data are presented to facilitate further research and understanding of this promising therapeutic agent.

Introduction: The Role of Caspase-1 in Autoimmunity

Autoimmune diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage.[1][2] A key player in the inflammatory cascade is caspase-1, a cysteine protease also known as interleukin-1 converting enzyme (ICE).[3][4] Caspase-1 is central to the function of inflammasomes, which are intracellular multi-protein complexes that act as sensors for cellular danger signals.[5][6] Upon activation, caspase-1 orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[7][8][9] Given the pivotal role of IL-1β and IL-18 in the pathogenesis of numerous autoimmune disorders, targeting caspase-1 presents a compelling therapeutic strategy.[4]

This compound (VX-765) is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[10][11] VRT-043198 is a potent and selective inhibitor of caspase-1, effectively blocking the downstream inflammatory signaling mediated by this enzyme.[9] This targeted mechanism of action offers the potential for a more specific anti-inflammatory effect compared to broader immunosuppressive agents.

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is one of the most well-characterized inflammasome complexes and has been implicated in a wide range of inflammatory and autoimmune diseases.[7][12] Its activation is a tightly regulated two-step process:

-

Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and the inactive precursors of the key inflammatory cytokines, pro-IL-1β and pro-IL-18.[5][12]

-

Signal 2 (Activation): A diverse array of secondary stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex.[7][12][13] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[6][8] The proximity of pro-caspase-1 molecules within the assembled complex facilitates their auto-cleavage and activation.[8]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[7][8]

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Mechanisms of human autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-methyl-utp.com [5-methyl-utp.com]

- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 8. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Belnacasan (VX-765): A Potential Neuroprotective Agent in Traumatic Brain Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Traumatic Brain Injury (TBI) remains a significant global health challenge with limited therapeutic options. The secondary injury cascade, characterized by neuroinflammation, is a key driver of progressive brain damage following the initial trauma. Belnacasan (VX-765), a potent and selective inhibitor of caspase-1, has emerged as a promising therapeutic candidate. By targeting the inflammasome pathway, this compound effectively mitigates the production of pro-inflammatory cytokines IL-1β and IL-18, thereby reducing pyroptotic cell death and attenuating the neuroinflammatory response. This guide provides a comprehensive overview of the preclinical evidence for this compound in TBI, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action: Targeting the Inflammasome Cascade

This compound is a prodrug that is rapidly converted in vivo to its active form, VRT-043198. VRT-043198 is a selective and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1][2] Caspase-1 activation is a critical step in the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] This process is initiated by the assembly of multiprotein complexes called inflammasomes, such as the NLRP3 inflammasome, in response to cellular danger signals released after TBI.[2][4]

Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[3][4] By inhibiting caspase-1, this compound effectively blocks these downstream events, reducing the release of inflammatory mediators and preventing pyroptotic cell death, which in turn can ameliorate secondary brain injury.[3][5]

Furthermore, preclinical studies have shown that this compound can also suppress the HMGB1/TLR4/NF-κB signaling pathway, another important inflammatory pathway activated in TBI.[3][5]

Preclinical Efficacy in Traumatic Brain Injury Models

Multiple preclinical studies have demonstrated the neuroprotective effects of this compound in animal models of TBI, primarily using the controlled cortical impact (CCI) model in mice.[3][5] These studies consistently show that this compound administration following TBI leads to a reduction in inflammatory markers, improved neurological function, and decreased tissue damage.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a representative preclinical study investigating the effects of this compound in a mouse model of TBI.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in the Injured Cortex (24h post-TBI)

| Treatment Group | IL-1β (pg/mg protein) | IL-18 (pg/mg protein) |

| Sham | ~25 | ~50 |

| TBI + Vehicle | ~175 | ~250 |

| TBI + VX-765 (50 mg/kg) | ~100 | ~150 |

| TBI + VX-765 (100 mg/kg) | ~75 | ~100 |

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[6]

Table 2: Effect of this compound on Neurological Outcome (24h post-TBI)

| Treatment Group | Modified Neurological Severity Score (mNSS) | Rotarod Latency (seconds) |

| Sham | 0 | ~180 |

| TBI + Vehicle | ~12 | ~60 |

| TBI + VX-765 (50 mg/kg) | ~9 | ~100 |

| TBI + VX-765 (100 mg/kg) | ~7 | ~140 |

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[6]

Experimental Protocols

The following section details the typical experimental methodologies employed in preclinical studies evaluating this compound for TBI.

Animal Model of Traumatic Brain Injury

A widely used model is the Controlled Cortical Impact (CCI) injury model in mice.[3][5]

-

Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation.

-

Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., the parietal cortex). The dura mater is kept intact.

-

Injury Induction: A pneumatically or electromagnetically driven impactor with a specific tip diameter is used to deliver a controlled impact to the exposed cortex at a defined velocity and depth.

-

Post-operative Care: Following the impact, the bone flap is replaced or the craniotomy is sealed, and the scalp is sutured. Animals are monitored during recovery.

Drug Administration

-

Compound: this compound (VX-765) is typically dissolved in a vehicle such as a mixture of DMSO, polyethylene glycol, and saline.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route of administration.

-

Dosing Regimen: Doses ranging from 25 to 200 mg/kg have been investigated, with administration typically occurring shortly after TBI induction and then repeated at specified intervals (e.g., every 12 or 24 hours).[6]

Assessment of Outcomes

-

Neurological Function:

-

Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.

-

Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[6]

-

-

Biochemical Analysis:

-

Histological Analysis:

-

Immunohistochemistry/Immunofluorescence: To visualize and quantify the presence of specific cell types (e.g., microglia, neurons) and inflammatory markers in brain sections.

-

TUNEL Staining: To detect apoptotic cell death.

-

Evans Blue Dye Extravasation: To assess blood-brain barrier permeability.[3]

-

Clinical Development and Future Directions

Despite the promising preclinical data, there are currently no active or completed clinical trials investigating this compound specifically for the treatment of traumatic brain injury.[1] Clinical trials with this compound have been conducted for other inflammatory conditions, such as psoriasis and epilepsy, with mixed results, and one Phase 2b study in epilepsy was terminated by the sponsor.[1][7]

The translation of preclinical findings in TBI to successful clinical outcomes has historically been challenging.[8] Future research should focus on optimizing the therapeutic window, dosage, and duration of this compound treatment for TBI. Furthermore, combination therapies targeting multiple secondary injury pathways may hold greater promise. The robust preclinical evidence for this compound's mechanism of action and its efficacy in animal models provides a strong rationale for its further investigation as a potential therapy for TBI.

Conclusion

This compound (VX-765) represents a targeted therapeutic approach for mitigating the detrimental effects of neuroinflammation following traumatic brain injury. Its selective inhibition of caspase-1 effectively blocks the production of key inflammatory cytokines and prevents pyroptotic cell death. Preclinical studies have consistently demonstrated its neuroprotective effects, including reduced inflammation, improved neurological function, and decreased tissue damage in animal models of TBI. While clinical development for TBI has not yet been initiated, the compelling preclinical data warrant further investigation and highlight this compound as a significant candidate for future therapeutic strategies in TBI.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Inflammasome activation in traumatic brain injury and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vertex Announces Completion of Phase 2 Study of VX-765 in People with Epilepsy who did not Respond to Previous Treatment | Vertex Pharmaceuticals [investors.vrtx.com]

- 8. Pre-Clinical Testing of Therapies for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

Belnacasan (VX-765): A Technical Overview of a Selective Caspase-1 Inhibitor

Introduction

Belnacasan (VX-765) is an orally bioavailable investigational drug developed by Vertex Pharmaceuticals. It functions as a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1][2] this compound itself is a prodrug, designed to be rapidly metabolized in the body to its active form, VRT-043198.[1][2] The primary therapeutic rationale for developing a caspase-1 inhibitor is to block the production of potent pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Consequently, this compound has been evaluated for its potential in treating a range of inflammatory and autoimmune conditions, including epilepsy, psoriasis, and arthritis.[1][2]

Mechanism of Action: Targeting the Inflammasome Pathway

This compound's therapeutic effect is rooted in its ability to interrupt a critical inflammatory signaling pathway. Caspase-1, its primary target, is a cysteine protease that is essential for the maturation of IL-1β and IL-18.[5] These cytokines are synthesized as inactive precursors (pro-IL-1β and pro-IL-18) and require proteolytic cleavage by active caspase-1 to become biologically active and secreted.[6][7]

The activation of caspase-1 is tightly regulated and occurs within a large, multi-protein complex known as the inflammasome.[8][9] Various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) can trigger the assembly of the inflammasome, which recruits pro-caspase-1 molecules and facilitates their auto-activation.[7][9]

This compound (VX-765) is administered as a prodrug and is converted by plasma esterases into VRT-043198.[10] VRT-043198 is a potent, competitive inhibitor that acts via covalent modification of the catalytic cysteine residue in the active site of caspase-1 and the related caspase-4, thereby preventing the processing and release of active IL-1β and IL-18.[3][10][11] This targeted inhibition of cytokine production forms the basis of its anti-inflammatory effects.[3]

Pharmacological Data

This compound's active metabolite, VRT-043198, has demonstrated potent and selective inhibition of caspase-1 and related caspases. Its efficacy has been confirmed in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Inhibitory Activity of VRT-043198

| Target Enzyme | Parameter | Value | Reference |

|---|---|---|---|

| Caspase-1 | Ki | 0.8 nM | [3][12] |

| Caspase-4 | Ki | < 0.6 nM | [3][12] |

| IL-1β Release (PBMCs) | IC50 | 0.67 µM - 0.99 µM | [3][12] |

| IL-1β Release (Whole Blood) | IC50 | 1.9 µM |[12] |

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Preclinical Efficacy of this compound (VX-765)

| Disease Model | Species | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|---|

| Collagen-Induced Arthritis | Mouse | 100-200 mg/kg, p.o. | Dose-dependent reduction in paw inflammation scores; protection from joint damage. | [1][12] |

| Collagen-Induced Arthritis | Mouse | 100 mg/kg, i.p., twice daily | Reduced joint clinical scores, suppressed bone marrow edema, prevented bone erosion. | [13] |

| Acute Partial Seizures | Rat | N/A | Inhibited seizures in preclinical models. | |

| Chronic Epilepsy | Mouse | 50-200 mg/kg | Significantly reduced chronic epileptic activity in a dose-dependent manner. | [3] |

| HIV-1 Infection | Humanized Mouse | 200 mg/kg, i.p., once daily | Reduced plasma viral load and total HIV-1 DNA. | [14] |

| Acute Lung Injury (LPS-induced) | Mouse | 50 mg/kg | Inhibited pyroptosis, reduced inflammation, and preserved organ morphology. |[15] |

Experimental Protocols

The development of this compound involved a series of standardized in vitro and in vivo assays to characterize its mechanism and efficacy.

Enzyme Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) of VRT-043198 against purified caspase enzymes.

-

Methodology:

-

Recombinant human caspase-1 is incubated with varying concentrations of the inhibitor (VRT-043198) in a reaction buffer (e.g., 10 mM Tris, pH 7.5, 0.1% CHAPS, 1 mM DTT).[12]

-

A fluorogenic or colorimetric caspase-1 substrate (e.g., Ac-YVAD-AMC or suc-YVAD-p-nitroanilide) is added to initiate the reaction.[12]

-

The rate of substrate hydrolysis is monitored over time using a fluorometer or spectrophotometer.

-

Data are analyzed to calculate the IC50 and subsequently the Ki value, which represents the inhibitor's binding affinity.

-

-

Selectivity: To determine selectivity, the same assay is performed with other caspases (e.g., caspase-3, -8, -9) using their respective preferred substrates (e.g., Ac-DEVD-AMC).[12] VRT-043198 has shown high selectivity (100- to 10,000-fold) for caspase-1 over other caspases.[16]

Cell-Based Cytokine Release Assay

-

Objective: To measure the potency of this compound in inhibiting IL-1β and IL-18 release from immune cells.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or whole blood are isolated from healthy donors.

-

Cells are pre-treated for a short duration (e.g., 30 minutes) with various concentrations of this compound (VX-765).[12]

-

Inflammasome activation is induced by stimulating the cells with an agent like lipopolysaccharide (LPS).

-

After an incubation period (e.g., 24 hours), the cell supernatant is collected.

-

The concentration of IL-1β and IL-18 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is calculated from the dose-response curve.

-

-

Specificity Control: The release of other cytokines not primarily dependent on caspase-1, such as TNF-α or IL-6, is also measured to confirm the selective action of the inhibitor.[3][4]

Clinical Development and Trials

This compound has been evaluated in human clinical trials for several indications. While it has demonstrated a favorable safety profile, it has not yet shown sufficient efficacy to gain regulatory approval for any specific application.[2]

Table 3: Summary of Key Clinical Trials for this compound (VX-765)

| Trial Identifier | Phase | Indication | Participants | Dosing | Key Findings & Status | Reference |

|---|---|---|---|---|---|---|

| NCT00205465 | 2 | Psoriasis | 64 | N/A | Completed. Results not published in peer-reviewed journals. | [1] |

| NCT01048255 | 2a | Treatment-Resistant Partial Epilepsy | 60 | 900 mg, three times daily | Safety profile was similar to placebo; most common adverse events were headache and dizziness. Supported moving to a Phase 2b study. | [1] |

| NCT01501383 | 2b | Treatment-Resistant Partial Epilepsy | N/A | N/A | Terminated by the sponsor before completion. | [1][15] |

| NCT05164120 | 2 | Mild to Moderate COVID-19 | N/A | N/A | Completed. |[15] |

In a Phase 2a study for treatment-resistant epilepsy (NCT01048255), this compound was generally well-tolerated. The most frequent adverse events included headache, dizziness, fatigue, and gastrointestinal issues, which were mostly mild to moderate.[1] Dizziness was the only adverse event with a frequency of 10% or greater in the VX-765 group compared to placebo.[1] Despite promising preclinical data and a good safety profile, the subsequent larger Phase 2b trial in epilepsy was terminated, and the drug has not progressed to Phase 3 for this indication.[1]

Conclusion

This compound (VX-765) represents a significant effort in the targeted development of anti-inflammatory therapeutics. As a potent and selective prodrug inhibitor of caspase-1, it effectively blocks the production of key inflammatory cytokines IL-1β and IL-18. Extensive preclinical studies have validated its mechanism of action and demonstrated efficacy in various animal models of inflammatory diseases. However, despite a favorable safety profile in early-phase clinical trials, this compound has yet to demonstrate sufficient clinical efficacy to proceed to late-stage development for the indications studied. Research continues into the potential applications of caspase-1 inhibition, and the development of this compound provides a valuable case study for future drug discovery efforts in this pathway.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Caspase 1 - Wikipedia [en.wikipedia.org]

- 6. Inflammasome activation and IL-1β and IL-18 processing during infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-regulation between the IL-1β/IL-18 processing inflammasome and other inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammasome - Wikipedia [en.wikipedia.org]

- 10. invivogen.com [invivogen.com]

- 11. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. axonmedchem.com [axonmedchem.com]

Understanding the In Vitro Pharmacodynamics of Belnacasan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan (VX-765) is a potent and selective, orally bioavailable prodrug that is rapidly converted in vivo to its active form, VRT-043198. VRT-043198 is a powerful inhibitor of caspase-1, also known as interleukin-1 converting enzyme (ICE). Caspase-1 plays a critical role in the inflammatory process through its mediation of the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By targeting caspase-1, this compound effectively blocks the production of these key cytokines, positioning it as a therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, quantitative inhibitory activity, and the experimental protocols used to characterize its function.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway

This compound exerts its anti-inflammatory effects by targeting a key signaling pathway in the innate immune system: the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, orchestrates the activation of caspase-1. This process is tightly regulated and typically requires two signals.

Signal 1 (Priming): The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and the inactive precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18).

Signal 2 (Activation): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome facilitates their auto-cleavage and activation.

This compound's Point of Intervention: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response. This compound's active form, VRT-043198, is a potent and selective inhibitor of caspase-1, effectively blocking this crucial cleavage step. This inhibition prevents the maturation and secretion of IL-1β and IL-18, thereby dampening the inflammatory cascade.

Quantitative In Vitro Pharmacodynamics

The inhibitory activity of this compound's active form, VRT-043198, has been quantified in various in vitro assays. The data consistently demonstrate its high potency and selectivity for caspase-1.

Table 1: Enzyme Inhibitory Activity of VRT-043198

| Target Enzyme | Inhibition Constant (Ki) | Reference(s) |

| Caspase-1 (ICE) | 0.8 nM | |

| Caspase-4 | < 0.6 nM |

Table 2: Cellular Inhibitory Activity of VRT-043198

| Cell Type | Stimulus | Measured Endpoint | IC50 | Reference(s) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-1β Release | 0.67 µM | |

| Human Whole Blood | LPS | IL-1β Release | 1.9 µM |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound.

Caspase-1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound's active form on purified caspase-1 enzyme activity.

Materials:

-

Recombinant human caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-AMC or suc-YVAD-p-nitroanilide)

-

Assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM dithiothreitol, 5% (v/v) DMSO)

-

VRT-043198 (active form of this compound)

-

96-well microplate (black for fluorescent readout, clear for colorimetric)

-

Fluorometer or spectrophotometer

Procedure:

-

Prepare a serial dilution of VRT-043198 in assay buffer.

-

In a 96-well microplate, add the diluted VRT-043198 or vehicle control (DMSO) to the wells.

-

Add recombinant human caspase-1 to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.

-

Immediately begin monitoring the rate of substrate hydrolysis by measuring the fluorescence (for AMC substrates) or absorbance (for p-nitroanilide substrates) over time.

-

Calculate the initial reaction velocities (V) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable inhibition model to determine the IC50 value.

IL-1β Release Assay in Human PBMCs

This cell-based assay measures the ability of this compound to inhibit the production and release of IL-1β from primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood via density gradient centrifugation (e.g., using Ficoll-Paque).

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

-

This compound (VX-765).

-

Lipopolysaccharide (LPS).

-

ATP (optional, as a second signal).

-

96-well cell culture plate.

-

Human IL-1β ELISA kit.

Procedure:

-

Isolate PBMCs from fresh human blood.

-

Seed the PBMCs in a 96-well cell culture plate at a desired density (e.g., 2 x 10^5 cells/well).

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce pro-IL-1β expression (Signal 1).

-

(Optional) After a period of LPS stimulation (e.g., 4 hours), add ATP (e.g., 1 mM) for a short duration (e.g., 30 minutes) to activate the NLRP3 inflammasome (Signal 2).

-

Incubate the cells for a total period of time (e.g., 24 hours).

-

Centrifuge the plate to pellet the cells and collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Plot the IL-1β concentrations against the this compound concentrations to determine the IC50 value.

Western Blot Analysis of Caspase-1 Cleavage

This technique is used to visualize the inhibition of pro-caspase-1 processing into its active subunits.

Materials:

-

Cell lysates from PBMCs or other relevant cell types treated as described in the IL-1β release assay.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for caspase-1 (recognizing both pro- and cleaved forms).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare cell lysates from cells treated with or without this compound and inflammasome stimuli.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-caspase-1 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the image using an appropriate imaging system. A reduction in the appearance of the cleaved caspase-1 fragments (p20/p10) in this compound-treated samples indicates inhibitory activity.

Conclusion

The in vitro pharmacodynamic profile of this compound clearly demonstrates its potent and selective inhibition of caspase-1. Through its targeted action on the NLRP3 inflammasome pathway, this compound effectively blocks the processing and release of the key pro-inflammatory cytokines IL-1β and IL-18. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other caspase-1 inhibitors in a research and drug development setting.

Methodological & Application

Application Notes and Protocols for In Vitro Caspase-1 Activity Assay Using Belnacasan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] Its activation within multi-protein complexes called inflammasomes triggers the proteolytic maturation of pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[1] This activation also induces a form of programmed cell death known as pyroptosis.[2][3] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory and autoimmune diseases.

Belnacasan (VX-765) is an orally available prodrug that is efficiently converted in the body to its active form, VRT-043198.[4][5][6] VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily of caspases, acting through the covalent modification of the catalytic cysteine residue in the active site.[2][4] These application notes provide a detailed protocol for an in vitro caspase-1 activity assay using this compound as an inhibitor.

Principle of the Assay

The in vitro caspase-1 activity assay is a fluorometric method that measures the cleavage of a specific caspase-1 substrate. The substrate, typically Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC) or a similar peptide sequence conjugated to a fluorescent reporter, is recognized and cleaved by active caspase-1.[7][8] Upon cleavage, the fluorophore is released and emits a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample. By pre-incubating the sample with this compound, the inhibitory effect of the compound on caspase-1 activity can be determined by measuring the reduction in fluorescence.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical caspase-1 activation pathway and the general workflow for the in vitro caspase-1 activity assay.

References

- 1. Caspase 1 - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cephamls.com [cephamls.com]

- 8. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Belnacasan in a Rat Collagen-Induced Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Belnacasan (VX-765), a selective caspase-1 inhibitor, in a rat model of collagen-induced arthritis (CIA). This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for inflammatory arthritis.

Introduction

This compound is an orally bioavailable prodrug of VRT-043198, a potent and selective inhibitor of the caspase-1 subfamily of caspases.[1] Caspase-1, also known as interleukin-1 converting enzyme (ICE), is a critical enzyme in the inflammatory pathway. It is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[1][2] By inhibiting caspase-1, this compound effectively blocks the secretion of these key cytokines, thereby reducing the inflammatory response. The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[3]

Mechanism of Action: Caspase-1 Inhibition

This compound's therapeutic effect in arthritis is primarily mediated through the inhibition of the NLRP3 inflammasome signaling pathway. In response to inflammatory stimuli, the NLRP3 inflammasome is assembled, leading to the activation of caspase-1. Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation and joint destruction in rheumatoid arthritis. Furthermore, activated caspase-1 can cleave gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[1] this compound, by inhibiting caspase-1, mitigates these downstream inflammatory events.

Figure 1: this compound's Mechanism of Action in Arthritis.